molecular formula C9H11NO3 B1266387 2-Amino-3-hydroxy-3-phenylpropanoic acid CAS No. 69-96-5

2-Amino-3-hydroxy-3-phenylpropanoic acid

Cat. No. B1266387
CAS RN: 69-96-5
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid involves several key steps, including optical resolution and preferential crystallization. Shiraiwa et al. (2003) described the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as resolving agents, achieving yields of 73% and 66% respectively (Shiraiwa et al., 2003). This method highlights the compound's chiral nature and the importance of stereochemistry in its synthesis.

Molecular Structure Analysis

The compound's structure, characterized by an amino group, a hydroxy group, and a phenyl group attached to a propanoic acid backbone, exhibits significant stereochemical complexity. The presence of both amino and hydroxy functionalities on the same carbon makes it a valuable chiral center for various chemical transformations. While specific studies on molecular structure analysis were not found in the papers reviewed, the general chemical structure suggests potential for extensive hydrogen bonding and conformational analysis, impacting its reactivity and physical properties.

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3-hydroxy-3-phenylpropanoic acid largely depend on its functional groups. The amino and hydroxy groups can participate in various reactions, such as amide formation, esterification, and more complex reactions in peptide synthesis. Enantioselective synthesis methods, like those reported by Arvanitis et al. (1998), showcase the compound's utility in producing β-analogues of aromatic amino acids, further underscoring its versatility in synthetic chemistry (Arvanitis et al., 1998).

Physical Properties Analysis

The physical properties of 2-Amino-3-hydroxy-3-phenylpropanoic acid, such as melting point and solubility, are crucial for its application in synthesis and formulation. The compound's solubility in various solvents and its melting point can be influenced by its crystalline form, which, as mentioned by Shiraiwa et al. (2003), can exist in different polymorphic forms under varying conditions (Shiraiwa et al., 2003).

Scientific Research Applications

Synthesis Techniques and Optical Resolution

  • Asymmetric Syntheses : This compound has been synthesized via asymmetric routes. For instance, using α-hydroxy-β-amino esters, both diastereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid were prepared. This involved a series of reactions, including aminohydroxylation, epimerisation, and regioselective ring-opening, to produce enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013).
  • Optical Resolution : Optical resolution techniques have been utilized to obtain optically active forms of this compound. For example, using specific resolving agents and preferential crystallization, researchers achieved high yields and optical purities of the compound (Shiraiwa et al., 2003).

Enzymatic Processes and Chemo-Enzymatic Routes

  • Enzymatic Synthesis : The enantiomerically pure form of 2-amino-3-hydroxy-3-phenylpropanoic acid has been synthesized using enzymes. For instance, Penicillin G acylase was used for selective enzymatic hydrolysis to obtain the desired compound in enantiomerically pure form (Cardillo et al., 1999).
  • Chemo-Enzymatic Routes : A combination of chemical synthesis and enzymatic preparation has been employed. For instance, Porcine pancreas lipase (PPL) was used as a biocatalyst in the synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid, showcasing the potential of chemo-enzymatic methods (Zhao et al., 2014).

Computational Studies and Molecular Machines

  • Computational Peptidology : Computational methods have been employed to study the molecular properties and structures of peptides related to 2-amino-3-hydroxy-3-phenylpropanoic acid. Conceptual density functional theory was used to determine reactivity descriptors and predict pKa values, aiding in drug design (Flores-Holguín et al., 2019).
  • Application in Molecular Machines : This compound has been part of studies exploring its use as a chemical fuel for molecular machines. Research has focused on controlling the release rate of the compound to ensure efficient operation of these machines (Biagini et al., 2020).

Biological Activities and Applications

  • Biological Activity Studies : The compound has been included in studies exploring its biological activities. For instance, derivatives of this compound showed anti-inflammatory and anticonvulsive activities, demonstrating its potential in therapeutic applications (Agababyan et al., 2013).

Thermodynamic and Structural Analysis

  • Thermodynamic Properties : The thermodynamic properties of 2-amino-3-hydroxy-3-phenylpropanoic acid in various solutions have been analyzed. This research provides insights into the stabilization mechanisms of proteins and the interactions in ternary mixtures (Pal & Chauhan, 2011).

Safety And Hazards

Safety information for 2-Amino-3-hydroxy-3-phenylpropanoic acid indicates that it should be used in a well-ventilated area and personal contact, including inhalation, should be avoided . It is also recommended to wear protective clothing when there is a risk of exposure .

properties

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910522
Record name beta-Hydroxyphenylalanine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-3-phenylpropanoic acid

CAS RN

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7
Record name DL-Phenylserine
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Record name Phenylserine
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Record name NSC206281
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Record name beta-Hydroxyphenylalanine
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Record name β-hydroxy-3-phenyl-DL-alanine
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Record name 3-Phenyl-DL-Serine
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
T Shiraiwa, R Saijoh, M Suzuki, K Yoshida… - Chemical and …, 2003 - jstage.jst.go.jp
To obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (1),(2RS, 3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid [(2RS, 3SR)-2] was first optically …
Number of citations: 17 www.jstage.jst.go.jp
T Shiraiwa, Y Kawashima, A Ikaritani… - Chemical and …, 2006 - jstage.jst.go.jp
… To obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (1) via optical resolutions by replacing and preferential crystallization, the racemic structure of (2RS,3SR)-1 …
Number of citations: 1 www.jstage.jst.go.jp
SG Davies, AM Fletcher, AB Frost, JA Lee, PM Roberts… - Tetrahedron, 2013 - Elsevier
… Both diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid have been prepared from enantiopure α-hydroxy-β-amino esters via the …
Number of citations: 39 www.sciencedirect.com
W PSCHORN, H PAULUS, J HANSEN… - European Journal of …, 1982 - Wiley Online Library
Induction of Sporulation in Bacillus brevis Page 1 Eur. J. Biochem. 129, 403-407 (1982) 0 FEBS 1982 Induction of Sporulation in BaciZZus brevis 2. Dependence on the …
Number of citations: 24 febs.onlinelibrary.wiley.com
B Weiss, KS Hui, M Hui, A Lajtha - Research Communications in …, 1983 - europepmc.org
… Several dipeptide analogues of bestatin, synthesized from DL-threo-2-amino-3-hydroxy-3-phenylpropanoic acid (AHPP) as the N-terminal residue in order to define the stereospecific …
Number of citations: 2 europepmc.org
S Fan, S Liu, H Zhang, Y Liu, Y Yang… - European Journal of …, 2014 - Wiley Online Library
… (2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic Acid (11): Compound 11 was obtained by … (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic Acid (13): Compound 13 was obtained by …
J An, J Guan, Y Nie - Molecules, 2023 - mdpi.com
… presence of mass spectrometric peaks consistent with the molecular weight of the hydroxylated products, thereby confirming the formation of 2-amino-3-hydroxy-3-phenylpropanoic acid …
Number of citations: 7 www.mdpi.com
S Ueshima, H Muramatsu, T Nakajima… - Enzyme …, 2010 - downloads.hindawi.com
… β-Phenylserine (2-amino-3-hydroxy3-phenylpropanoic acid), which exists as four stereoisomers, is one of the physiologically important 3-hydroxy-2-amino acids [11–13]. However, until …
Number of citations: 2 downloads.hindawi.com
JS Grossert, MC Cook, RL White - Rapid Communications in …, 2006 - Wiley Online Library
In contrast to the well‐described McLafferty rearrangement in odd‐electron cations, relatively little has been reported on comparable rearrangements in even‐electron ions, especially …
YN Belokon, KA Kochetkov, NS Ikonnikov… - Tetrahedron …, 2001 - Elsevier
… Ni(II)-(S)-BPB/(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid Schiff base complex 3d. Mp=214–215C. [α] D 25 =+1900 (0.04, CHCl 3 ). …
Number of citations: 64 www.sciencedirect.com

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